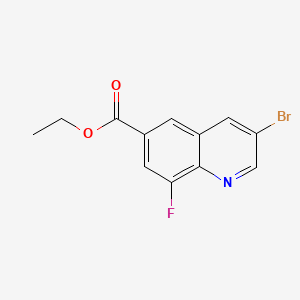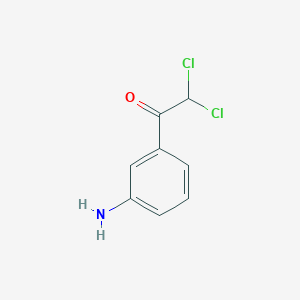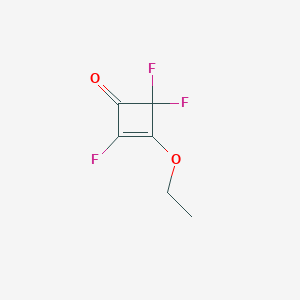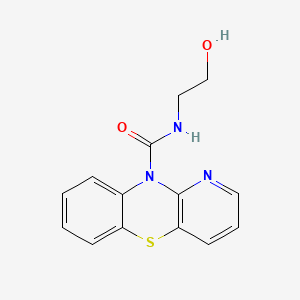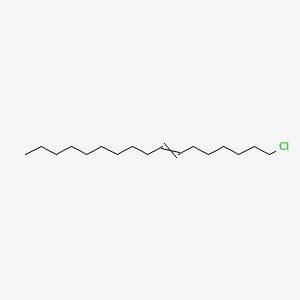
4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a heterocyclic compound that contains both pyrrole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine typically involves the reaction of 4-nitro-1H-pyrrole with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Acidic or basic conditions, solvents like ethanol or acetonitrile.
Major Products Formed
Reduction: 4-(4-Amino-1H-pyrrol-2-yl)-2-thiazolamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitro-1H-pyrrol-2-yl)methanol: A related compound with a methanol group instead of a thiazole ring.
2-Acetyl-4-nitro-1H-pyrrole: Another similar compound with an acetyl group.
Uniqueness
4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is unique due to the presence of both pyrrole and thiazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58139-56-3 |
|---|---|
Formule moléculaire |
C7H6N4O2S |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H6N4O2S/c8-7-10-6(3-14-7)5-1-4(2-9-5)11(12)13/h1-3,9H,(H2,8,10) |
Clé InChI |
MSVLXABAQGZSBT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1[N+](=O)[O-])C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




